

Spectroscopic Analysis of 2-Chloro-3-methylaniline: A Technical Guide

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Compound of Interest		
Compound Name:	2-Chloro-3-methylaniline	
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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-3-methylaniline** (CAS No: 29027-17-6), a key intermediate in the synthesis of various dyes, pigments, and pharmaceuticals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Molecular Structure and Properties

IUPAC Name: 2-chloro-3-methylaniline

Molecular Formula: C₇H₈ClN[1]

Molecular Weight: 141.60 g/mol [1]

 Structure: An aniline ring substituted with a chlorine atom at position 2 and a methyl group at position 3.[1]

Spectroscopic Data

The following sections present the available and expected spectroscopic data for **2-Chloro-3-methylaniline**. The data is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Spectroscopic Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The following data was obtained in DMSO-d₆ at 400 MHz.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
6.90	Triplet (t)	7.7	1H	Aromatic H
6.66	Doublet (d)	7.9	1H	Aromatic H
6.50	Doublet (d)	7.4	1H	Aromatic H
5.23	Broad Singlet (br s)	-	2H	-NH2
2.24	Singlet (s)	-	3H	-СН3
Data sourced from ChemicalBook.				

2.1.2. ¹³C NMR Spectroscopic Data

While specific experimental ¹³C NMR data for **2-Chloro-3-methylaniline** is not readily available in the public domain, the expected signals can be predicted based on its structure. The molecule has seven distinct carbon atoms, which should result in seven unique signals in the ¹³C NMR spectrum.



Chemical Shift (δ) ppm	Expected Assignment	
~145-150	C-NH ₂	
~135-140	C-CH₃	
~120-130	C-Cl	
~115-130	Aromatic C-H	
~115-130	Aromatic C-H	
~115-130	Aromatic C-H	
~15-20	-СН₃	
Note: These are estimated chemical shift ranges. Actual values may vary.		

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. Specific experimental IR peak data for **2-Chloro-3-methylaniline** is not widely published. However, the expected characteristic absorption bands are listed below.



Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3300-3500	N-H Stretch	Primary Amine (-NH ₂)
3000-3100	C-H Stretch	Aromatic C-H
2850-2960	C-H Stretch	Methyl (-CH₃)
1600-1650	N-H Bend	Primary Amine (-NH2)
1450-1600	C=C Stretch	Aromatic Ring
1000-1250	C-N Stretch	Aryl Amine
700-800	C-Cl Stretch	Aryl Halide
Note: These are typical frequency ranges for the specified functional groups.		

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

m/z	Assignment
141.59	Molecular Ion [M]+
Data sourced from Benchchem.[1]	

The presence of a chlorine atom would be expected to produce a characteristic M+2 peak (at approximately m/z 143.59) with an intensity of about one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.



NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh 10-20 mg of 2-Chloro-3-methylaniline for ¹H NMR (20-50 mg for ¹³C NMR).
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
 - Ensure complete dissolution, using gentle vortexing if necessary.
 - Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.
 - Cap the NMR tube securely.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
 - For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.
 - For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).



IR Spectroscopy (Thin Solid Film Method)

- Sample Preparation:
 - Dissolve a small amount (approx. 10-20 mg) of 2-Chloro-3-methylaniline in a few drops of a volatile solvent (e.g., methylene chloride or acetone).
 - Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface.
 - Apply one or two drops of the solution onto the center of the salt plate.
 - Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate.
- Data Acquisition:
 - Place the salt plate into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences.
 - Acquire the sample spectrum.
 - If peak intensities are too low, add more solution to the plate and re-run. If intensities are too high, clean the plate and prepare a more dilute sample.
 - Label the significant peaks on the resulting spectrum.

Mass Spectrometry

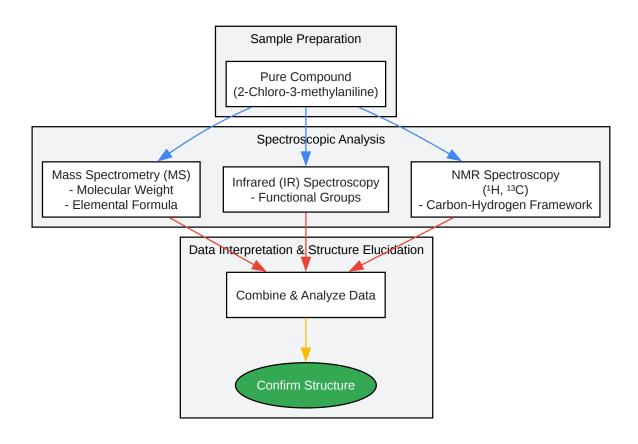
- Sample Preparation:
 - Prepare a dilute solution of 2-Chloro-3-methylaniline in a suitable volatile solvent, such as methanol or acetonitrile. The concentration should typically be in the range of 1-10 μg/mL.
- Data Acquisition (using Electrospray Ionization ESI):



- Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.
- Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.
- Apply appropriate ESI conditions (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate and temperature) to achieve stable ionization.
- Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or the molecular ion [M]⁺.
- The data system will plot ion intensity versus the mass-to-charge ratio (m/z).

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **2-Chloro-3-methylaniline**.





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Caption: Workflow for Spectroscopic Compound Characterization.

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References

- 1. 2-Chloro-3-methylaniline | 29027-17-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
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